molecular formula C10H10O2 B3032680 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol CAS No. 35697-13-3

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Cat. No. B3032680
CAS RN: 35697-13-3
M. Wt: 162.18 g/mol
InChI Key: PBXHQVCPIWPYOZ-UHFFFAOYSA-N
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Description

The compound 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is a structurally complex molecule that is related to various metabolites of carcinogenic polyaromatic hydrocarbons. It has been identified as a urinary metabolite of naphthalene, which indicates its potential biological relevance and importance in metabolic studies.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN), has been reported starting from naphthalene-2,3-diol. The process involves several steps, including methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation, with an overall yield of 44% . Although this synthesis does not directly pertain to this compound, it provides insight into the chemical manipulations possible on the naphthalene scaffold.

Molecular Structure Analysis

The molecular structure of a closely related compound, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, has been determined using X-ray crystallographic techniques . This compound exhibits a "twist-boat" conformation in the saturated portion of the carbon skeleton. The epoxide ring shows variations in C--O bond lengths, which are attributed to steric factors. The compound crystallizes in a specific space group with defined cell dimensions, and the packing in the unit cell reveals alternating layers of hydrophobic and hydrophilic regions, along with an extensive hydrogen bond network .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related tetrahydronaphthalene derivatives typically include steps that introduce or modify functional groups such as methoxy, acetyl, and carboxylic acid groups . These reactions are crucial for the transformation of the naphthalene core into more complex structures. The specific chemical reactions for this compound are not detailed in the provided papers, but the mentioned methodologies could potentially be adapted for its synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the related compound studied in paper . The crystalline structure and the presence of extensive hydrogen bonding suggest that the compound may have a high melting point and could exhibit significant solubility in polar solvents. The "twist-boat" conformation and the presence of an epoxide ring are likely to influence the compound's reactivity, particularly in reactions that involve nucleophilic attack on the epoxide. The hydrophobic and hydrophilic layers observed in the crystal packing could also affect the compound's interaction with biological molecules.

Scientific Research Applications

Alzheimer's Disease Diagnosis

The compound 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is used in the synthesis of benzovesamicol analogues for diagnosing Alzheimer's disease. The structure determination of its derivative, C(12)H(10)F(3)NO(2), involved X-ray powder diffraction and spectroscopy methods, demonstrating its potential in medical diagnostics (Rukiah & Assaad, 2010).

Organic Chemistry and Synthesis

In the field of organic chemistry, this compound has been central to developing new synthetic routes. For instance, synthesis involving dichlorocarbene addition to dihydronaphthalene, leading to various alcohol derivatives, demonstrates the versatility of this compound in chemical synthesis (Kelly, Banwell, Ireland, Noel, 1991).

Dihydroflavin Reductive Cleavage

In a study exploring the reductive cleavage of dihydroflavin-tetrahydronaphthalene epoxide adducts, this compound played a crucial role. The research provided insights into the mechanism of dihydroflavin nucleophilic reactivity and its potential applications in bioorganic chemistry (Lee & Fisher, 2000).

Antiviral Research

This compound also finds applications in antiviral research. In a study, derivatives of this compound showed moderate effects against herpes simplex virus type-1 (HSV-1), indicating its potential in developing new antiviral agents (Hegab, Rashad, Shamroukh, Hamza, 2006).

Supramolecular Polymer Chemistry

In supramolecular polymer chemistry, dendrimers derived from compounds including this compound were synthesized and studied for their aggregation behavior in solution. These studies provide valuable information for designing and understanding self-assembled dendrimers (Zeng, Zimmerman, Kolotuchin, Reichert, Ma, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-3-1-2-6-4-9-10(12-9)5-7(6)8/h1-3,9-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXHQVCPIWPYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CC3=C1C=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498624
Record name 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35697-13-3
Record name 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively, the 2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-(substituted-amino)propoxy]-2,3-naphthalenediol isomer XXVII can be prepared from a 5,8-dihydro-1-naphthol of the structure ##STR34## prepared as described hereinbefore, by mixing a cooled solution (temperature less than about 30° C.) of 5,8-dihydro-1-naphthol in ethyl acetate with m-chloroperbenzoic acid and mixing the resulting slurry with a mixture of ethyl ether and aqueous sodium bicarbonate, to form 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol ##STR35## and reacting the 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol in tetrahydrofuran with aqueous perchloric acid at a temperature within the range of from about 0° to about 60° C., to form trans-5,6,7,8-tetrahydro-1,6,7-naphthalenetriol XXV which can be converted to the 2,3-trans-1,2,3,4-tetrahydro-5-[2,3-(epoxy)-propoxy]-2,3-naphthalenediol XXVI which in turn can be converted to the 2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-substituted amino)propoxy]-2,3-naphthalenediol XXVII in a manner similar to that described hereinbefore.
[Compound]
Name
2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-(substituted-amino)propoxy]-2,3-naphthalenediol
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Synthesis routes and methods II

Procedure details

Alternatively, the 2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-(alkylamino)propoxy]-2,3-naphthalenediol of formula II can be prepared from a 5,8-dihydro-1-naphthol of formula IX by mixing a cooled solution (temperature less than about 30° C.) of 5,8-dihydro-1-naphthol in ethyl acetate with m-chloroperbenzoic acid and mixing the resulting slurry with a mixture of ethyl ether and aqueous sodium bicarbonate, to form a 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol having the formula ##STR17## A 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol of formula XVI in tetrahydrofuran can be reacted with aqueous perchloric acid at a temperature within the range of from about 0° to about 60° C., to form a trans-5,6,7,8-tetrahydro-1,6,7-naphthalenetriol or formula XI which can be converted to the corresponding 2,3-trans-1,2,3,4-tetrahydro-5-[2,3-(epoxy)propoxy]-2,3-naphthanediol of formula XII, which in turn can be converted to the corresponding 2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-(alkylamino)propoxy]-2,3-naphthalenediol of formula II using the procedures described above.
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2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-(alkylamino)propoxy]-2,3-naphthalenediol
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formula II
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Synthesis routes and methods III

Procedure details

An amount of 25.0 g of m-chloroperbenzoic acid is added over 10 minutes to an ice-cooled solution of 14.6 g of 5,8-dihydro-1-naphthol (prepared as described in Org. Syn., Coll. Vol. IV. pg. 887) in 225 ml of ethyl acetate. After 16 hours at ambient temperature the slurry is poured into a cooled, stirred mixture of 300 ml each of ether and 10% sodium bicarbonate. After 15 minutes the organic phase is separated, washed with water, saturated salt solution and dried. Solvent removal gives an oil which is triturated with two 100 ml portions of boiling hexane. The residue is recrystallized from 150 ml of 1:1 hexane-ethyl acetate to give 6.6 g of 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol, melting point 143°-146° C. Two further recrystallizations of a small sample give the analytical sample melting point 149.5°-151° C.
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25 g
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ice
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225 mL
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300 mL
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Synthesis routes and methods IV

Procedure details

prepared as described hereinbefore, by mixing a cooled solution (temperature less than about 30°C.) of 5,8-dihydro-1-naphthol in ethyl acetate with m-chloroperbenzoic acid and mixing the resulting slurry with a mixture of ethyl ether and aqueous sodium bicarbonate, to form 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol ##SPC27##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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